Cas no 1185321-97-4 (3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-Methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a structurally complex framework, incorporating a phenylpiperazine moiety and an isopropyl substitution. This compound exhibits potential pharmacological relevance due to its purine core, which is often associated with bioactive properties, including interactions with adenosine receptors or phosphodiesterase enzymes. The presence of the phenylpiperazine group may enhance binding affinity to specific CNS targets, while the isopropyl substitution could influence lipophilicity and metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for medicinal chemistry research. The compound's purity and stability under standard conditions further support its utility in preclinical studies.
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
1185321-97-4 structure
商品名:3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:1185321-97-4
MF:C19H24N6O2
メガワット:368.432863235474
CID:5388529

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 3-methyl-8-(4-phenylpiperazin-1-yl)-7-propan-2-ylpurine-2,6-dione
    • 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • インチ: 1S/C19H24N6O2/c1-13(2)25-15-16(22(3)19(27)21-17(15)26)20-18(25)24-11-9-23(10-12-24)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,26,27)
    • InChIKey: JDWAPTRPORZEBB-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)C)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(C2=CC=CC=C2)CC1

計算された属性

  • せいみつぶんしりょう: 368.196
  • どういたいしつりょう: 368.196
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.7A^2

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3376-1360-2μmol
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
2μmol
$85.5 2023-08-14
Life Chemicals
F3376-1360-4mg
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
4mg
$99.0 2023-08-14
Life Chemicals
F3376-1360-10mg
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
10mg
$118.5 2023-08-14
Life Chemicals
F3376-1360-5μmol
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
5μmol
$94.5 2023-08-14
Life Chemicals
F3376-1360-10μmol
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
10μmol
$103.5 2023-08-14
Life Chemicals
F3376-1360-20mg
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
20mg
$148.5 2023-08-14
Life Chemicals
F3376-1360-1mg
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
1mg
$81.0 2023-08-14
Life Chemicals
F3376-1360-30mg
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
30mg
$178.5 2023-08-14
Life Chemicals
F3376-1360-5mg
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
5mg
$103.5 2023-08-14
Life Chemicals
F3376-1360-40mg
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
1185321-97-4 90%+
40mg
$210.0 2023-08-14

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Comprehensive Overview of 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 1185321-97-4)

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 1185321-97-4) is a chemically synthesized purine derivative with a unique structural framework. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential therapeutic applications. The molecule features a purine-2,6-dione core, substituted with a 4-phenylpiperazine moiety and an isopropyl group, which contribute to its distinct physicochemical properties and biological activity. Researchers are particularly interested in its interactions with adenosine receptors, a hot topic in drug discovery for neurological and cardiovascular diseases.

The structural complexity of 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it a valuable candidate for studying structure-activity relationships (SAR). Recent trends in AI-driven drug discovery have highlighted the importance of such compounds in virtual screening and molecular docking studies. With the rise of computational chemistry tools, this molecule is often explored for its binding affinity to G-protein-coupled receptors (GPCRs), a frequent search query among medicinal chemists. Its CAS No. 1185321-97-4 is commonly referenced in patent literature, emphasizing its commercial and academic relevance.

In the context of neuropharmacology, 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is speculated to modulate neurotransmitter systems, aligning with current interests in neurodegenerative disease research. Public health discussions around Alzheimer's and Parkinson's diseases often drive searches for novel compounds targeting cognitive function. While this molecule is not yet FDA-approved, its preclinical data suggests potential as a central nervous system (CNS) agent, a keyword frequently associated with breakthrough therapies in PubMed and Google Scholar.

From a synthetic chemistry perspective, the preparation of 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multi-step organic reactions, including N-alkylation and cyclocondensation. These methods are widely discussed in forums like ResearchGate, where chemists seek optimization strategies for heterocyclic compound synthesis. The compound’s logP and solubility profiles—critical for drug-likeness assessments—are also popular search terms among formulation scientists.

Environmental and green chemistry concerns have spurred interest in sustainable synthesis routes for derivatives like CAS No. 1185321-97-4. Topics such as catalytic efficiency and waste reduction dominate contemporary literature, reflecting broader societal shifts toward eco-friendly practices. Analytical techniques like HPLC and LC-MS, often used to characterize this compound, are likewise high-traffic keywords in analytical science communities.

In summary, 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a multifaceted research tool bridging medicinal chemistry, neuroscience, and synthetic methodology. Its CAS No. 1185321-97-4 serves as a pivotal identifier in global databases, while its structural features continue to inspire innovation in small-molecule therapeutics—a field increasingly shaped by interdisciplinary collaboration and cutting-edge technologies.

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